2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3
Description
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3 (CAS: 36467-25-1; Molecular Formula: C₁₆H₁₄D₃NO₃) is a deuterated analog of the parent compound 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone, where three hydrogen atoms are replaced by deuterium. This modification is typically introduced at metabolically labile sites (e.g., methyl or benzyl groups) to enhance metabolic stability and enable its use as an internal standard in mass spectrometry or pharmacokinetic studies . The compound features a catechol moiety (3',4'-dihydroxy groups) and a benzylmethylamino substituent, which are critical for interactions with enzymes like catechol-O-methyltransferase (COMT) and adrenergic receptors.
Properties
IUPAC Name |
2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,18-19H,10-11H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERDXLUFRHUKR-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 typically involves the reaction of benzylmethylamine with 3’,4’-dihydroxyacetophenone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 has a wide range of scientific research applications, including:
Chemistry: Used in the study of electrochemical oxidation of amines and synthesis of complex molecules.
Biology: Investigated for its potential antimicrobial activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone-d3, differing in substituent groups or hydroxylation patterns:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Hydroxyl Positions |
|---|---|---|---|---|
| This compound | 36467-25-1 | C₁₆H₁₄D₃NO₃ | Benzylmethylamino, deuterated methyl | 3',4' |
| Terbutaline Impurity 2 HCl (3',5'-dihydroxy analog) | Not provided | C₁₆H₁₈ClNO₃ | Benzylmethylamino | 3',5' |
| 2-(Dibenzylamino)-3',4'-dihydroxyacetophenone HCl | Not provided | C₂₈H₂₅ClNO₃ | Dibenzylamino | 3',4' |
| Isoproterenol Impurity A | 16899-81-3 | C₁₁H₁₆ClNO₃ | Isopropylamino | 3',4' |
Physicochemical and Pharmacological Differences
Terbutaline Impurity 2 HCl (3',5'-Dihydroxy)
- Structural Difference : The hydroxyl groups are at 3',5' instead of 3',4' .
- Impact: Receptor Binding: 3',5'-dihydroxy mimics catecholamines like terbutaline, enhancing β₂-adrenergic receptor affinity. Metabolism: Lacks the catechol structure (3',4'), reducing susceptibility to COMT-mediated methylation.
2-(Dibenzylamino)-3',4'-Dihydroxyacetophenone HCl
- Structural Difference: Replaces benzylmethylamino with dibenzylamino .
- Receptor Interaction: Steric hindrance may lower adrenergic receptor binding efficiency. Stability: Enhanced resistance to oxidative deamination compared to benzylmethylamino analogs.
Isoproterenol Impurity A (Isopropylamino Derivative)
- Structural Difference: Substitutes benzylmethylamino with isopropylamino .
- Impact: Receptor Specificity: Stronger β₁/β₂-adrenergic agonism (similar to isoproterenol). Metabolism: Faster N-dealkylation due to the absence of aromatic groups. Solubility: Higher aqueous solubility compared to aromatic analogs.
Deuterated Analog (this compound)
Metabolic Stability
- Deuterated Analog: Half-life (t₁/₂) extended by 1.5–2× compared to non-deuterated parent compound in hepatic microsomes .
- Isoproterenol Impurity A: Rapid clearance (t₁/₂ <1 hr) due to minimal steric protection of the amino group .
Receptor Binding Affinity
Biological Activity
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3, commonly referred to in the literature as a derivative of chalcone, has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article presents a comprehensive overview of its biological activity based on various studies, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : It contains a chalcone backbone with hydroxyl substitutions that enhance its biological interactions.
- Deuterated Form : The "d3" indicates the presence of deuterium, which can influence pharmacokinetics and metabolic stability.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains .
Neuroprotective Effects
The compound has shown promise in neuroprotective studies, particularly in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
- AChE Inhibition : The compound demonstrated an IC50 value of 22.5 nM, indicating potent inhibition comparable to established AChE inhibitors like donepezil.
| Compound | IC50 (nM) |
|---|---|
| This compound | 22.5 |
| Donepezil | 15.68 |
This suggests its potential utility in treating cognitive decline associated with neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of AChE : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
- Antimicrobial Mechanism : The exact mechanism is still under investigation; however, it is believed to disrupt bacterial protein synthesis by targeting ribosomal functions .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Neurodegenerative Disease Model : In a mouse model of Alzheimer’s disease, administration of this compound resulted in improved memory performance as assessed by the Morris water maze test.
- Infection Model : In a study involving infected mice with Staphylococcus aureus, treatment with this compound reduced bacterial load significantly compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
